(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenyl and methylphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions:
Hydrazone Formation: The final step involves the formation of the hydrazone linkage by reacting the intermediate with hydrazine derivatives under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Functionalized Thiazolidinones: From substitution reactions.
Scientific Research Applications
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Signal Pathways: Interferes with cellular signaling pathways, affecting cell function.
Molecular Targets: Targets include specific proteins and receptors involved in disease processes.
Comparison with Similar Compounds
(2Z)-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-3-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: is unique compared to similar compounds due to its specific substitutions and hydrazone linkage. Similar compounds include:
Thiazolidinones: Differ in their substituents and biological activity.
Hydrazones: Vary in their core structures and functional groups.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-14-6-4-5-7-16(14)12-23-19(24)13-27-20(23)22-21-11-15-8-9-17(25-2)18(10-15)26-3/h4-11H,12-13H2,1-3H3/b21-11+,22-20- |
InChI Key |
SHWXEYMIRHURLT-GRWXYWTESA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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